

Application Notes and Protocols for JNJ- 26076713 Administration in Animal Models

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Compound of Interest		
Compound Name:	JNJ-26076713	
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Introduction

JNJ-26076713 is a potent, orally bioavailable, nonpeptide antagonist of αV integrins, specifically targeting $\alpha V\beta 3$ and $\alpha V\beta 5.[1]$ These integrins are crucial mediators of cell migration and angiogenesis, processes that are pathologically upregulated in ocular vasculopathies such as age-related macular degeneration (AMD) and diabetic retinopathy.[1] **JNJ-26076713** competitively inhibits the binding of these integrins to vitronectin, a key extracellular matrix protein involved in angiogenic signaling.[1] Preclinical studies in animal models have demonstrated the potential of **JNJ-26076713** as a therapeutic agent for these conditions by inhibiting retinal neovascularization and reducing vascular permeability.[1]

These application notes provide a detailed overview of the administration of **JNJ-26076713** in two key animal models: the mouse model of oxygen-induced retinopathy (OIR) and the diabetic rat model of retinal vascular permeability.

Mechanism of Action: αV Integrin Antagonism

JNJ-26076713 exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of extracellular matrix proteins, such as vitronectin, to αV integrins on the surface of endothelial cells. This interaction is a critical step in angiogenesis. The diagram below illustrates the signaling pathway inhibited by **JNJ-26076713**.



Extracellular Matrix JNJ-26076713 **Binds** Blocks Binding Cell Membrane αVβ3 / αVβ5 Integrin Activates Intracellular Signaling **FAK** Activates PI3K Activates Akt Promotes Angiogenesis (Cell Migration, Proliferation, Survival)

Figure 1: Simplified AlphaV Integrin Signaling Pathway and Inhibition by JNJ-26076713

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Caption: Simplified AlphaV Integrin Signaling Pathway and Inhibition by JNJ-26076713.



Quantitative Data Summary

The efficacy of **JNJ-26076713** in preclinical animal models has been quantified through the assessment of key pathological features of ocular vasculopathies. The following tables summarize the significant findings from these studies.

Table 1: Efficacy of JNJ-26076713 in the Mouse Oxygen-Induced Retinopathy (OIR) Model

Treatment Group	Dose (mg/kg, p.o., b.i.d.)	Inhibition of Retinal Neovascularization (%)	p-value
Vehicle	-	0	-
JNJ-26076713	10	35	< 0.05
JNJ-26076713	30	50	< 0.01

Data adapted from Santulli et al., 2008.[1]

Table 2: Efficacy of JNJ-26076713 in the Diabetic Rat Retinal Vascular Permeability Model

Treatment Group	Dose (mg/kg, p.o.)	Inhibition of Retinal Vascular Permeability (%)	p-value
Vehicle	-	0	-
JNJ-26076713	30	45	< 0.05

Data adapted from Santulli et al., 2008.[1]

Experimental Protocols Mouse Model of Oxygen-Induced Retinopathy (OIR)

This model mimics the vasoproliferative stage of retinopathy of prematurity and is widely used to study retinal neovascularization.



Experimental Workflow:

P7: C57BL/6J Mice Exposed to 75% Oxygen P12: Return to Room Air **Initiate Dosing** Oral Gavage (b.i.d.) Vehicle or JNJ-26076713 P17: Euthanasia and Retinal Tissue Collection Fluorescein-Dextran Perfusion Quantification of Neovascularization

Figure 2: Experimental Workflow for the Mouse OIR Model

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Caption: Experimental Workflow for the Mouse OIR Model.

Detailed Protocol:

- Animal Model: C57BL/6J mouse pups.
- Induction of Retinopathy: At postnatal day 7 (P7), mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen for 5 days.[2][3][4]
- Return to Normoxia and Dosing: At P12, the mice are returned to room air, which induces relative hypoxia and subsequent retinal neovascularization.[2][3][4] Dosing with JNJ-26076713 or vehicle is initiated at this time.



- Drug Administration: JNJ-26076713 is administered orally (p.o.) twice daily (b.i.d.) from P12 to P16.
- Endpoint Analysis: At P17, the mice are euthanized, and the eyes are enucleated. Retinal neovascularization is quantified by perfusing the vasculature with fluorescein-dextran and analyzing retinal flat mounts.[1]

Diabetic Rat Model of Retinal Vascular Permeability

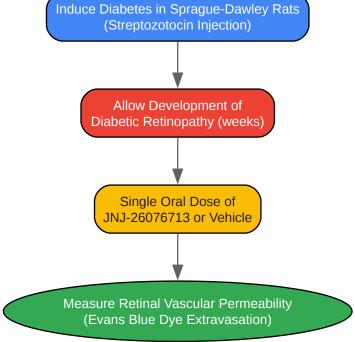
This model is used to assess the breakdown of the blood-retinal barrier, a key event in the development of diabetic macular edema.

Experimental Workflow:

Figure 3: Experimental Workflow for the Diabetic Rat Model

Induce Diabetes in Sprague-Dawley Rats

(Street and taking Injection)



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Caption: Experimental Workflow for the Diabetic Rat Model.

Detailed Protocol:

Animal Model: Sprague-Dawley rats.[5]



- Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).[5][6] Blood glucose levels are monitored to confirm the diabetic state.
- Development of Retinopathy: The rats are maintained for a period of several weeks to allow for the development of diabetic retinopathy, including increased retinal vascular permeability.
- Drug Administration: A single oral dose of JNJ-26076713 or vehicle is administered.
- Endpoint Analysis: Retinal vascular permeability is assessed by measuring the extravasation of Evans blue dye into the retinal tissue.[7][8] The amount of dye leakage is quantified spectrophotometrically.

Conclusion

JNJ-26076713 has demonstrated significant efficacy in well-established animal models of ocular vasculopathy. Its oral bioavailability presents a potential advantage over current intravitreally administered therapies. The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the therapeutic potential of αV integrin antagonists in ophthalmology and other angiogenesis-dependent diseases.

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